molecular formula C8H8O2 B2460618 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2091699-63-5

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2460618
CAS No.: 2091699-63-5
M. Wt: 136.15
InChI Key: SWXVUZAXPWUGDC-UHFFFAOYSA-N
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Description

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C8H8O2. It is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure.

Properties

IUPAC Name

3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVUZAXPWUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cross-Coupling Reactions

The ethynyl group facilitates transition-metal-catalyzed cross-coupling reactions, enabling diverse functionalization. For example:

  • Sonogashira Coupling : The alkyne reacts with aryl/heteroaryl halides under palladium catalysis to form carbon-carbon bonds. This reaction is critical for introducing aromatic moieties to the bicyclo[1.1.1]pentane (BCP) core .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked derivatives, useful in bioconjugation and medicinal chemistry .

Example Reaction Table:

Reaction Type Conditions Product Yield Source
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°CAryl-BCP-carboxylic acid derivatives75–85%
CuAACCuSO₄, sodium ascorbate, H₂O/tert-BuOHTriazole-functionalized BCP-carboxylic acids90%

Radical Addition Reactions

The BCP scaffold participates in radical-mediated processes due to its high ring strain (~70 kcal/mol) :

  • Light-Enabled Alkylation : Under UV irradiation, alkyl iodides undergo radical addition to the ethynyl-BCP core, yielding alkylated products at gram to kilogram scales .

  • Hydrofunctionalization : Ethynyl groups react with thiols or selenols via radical pathways to form thioether/selenide derivatives .

Key Findings:

  • Radical reactions proceed without catalysts or initiators in flow reactors, enhancing scalability .

  • Ethynyl-BCP derivatives exhibit stability under radical conditions, avoiding undesired ring-opening .

Cycloaddition Reactions

The ethynyl group enables [2+2] and Diels-Alder cycloadditions:

  • Photochemical [2+2] Cycloaddition : Reacts with alkenes/alkynes under UV light to form cyclobutane or norbornene analogs .

  • Inverse Electron-Demand Diels-Alder (IEDDA) : With tetrazines, generates pyridazine-linked BCPs for bioorthogonal labeling .

Carboxylic Acid Derivitization

The carboxylic acid group undergoes classical transformations:

Reaction Reagents Product Application
EsterificationSOCl₂/ROH or DCC/DMAPBCP-carboxylic acid estersProdrug design
Amide FormationEDC/HOBt, aminesBCP-carboxamidesPeptidomimetics
ReductionLiAlH₄ or BH₃·THFBCP-methanol derivativesSolubility modulation

Hydrogenation and Halogenation

  • Selective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the ethynyl group to ethyl while preserving the BCP core .

  • Electrophilic Halogenation : Reacts with NBS or I₂ to form haloalkynes, intermediates for further cross-couplings .

Stability and Reactivity Considerations

  • The BCP core remains intact under acidic/basic conditions (pH 2–12) .

  • Ethynyl groups are prone to oxidation; storage under inert atmosphere is recommended .

Scientific Research Applications

Chemical Structure and Synthesis

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid features a bicyclic structure that provides a rigid three-dimensional conformation, which is advantageous in drug design as it can mimic the bioisosteric properties of phenyl rings while improving solubility and metabolic stability . The synthesis typically involves photochemical reactions, such as the addition of propellane to diacetyl, followed by haloform reactions to yield the bicyclic core .

Synthesis Overview

StepReaction TypeKey ReagentsYield
1Photochemical AdditionPropellane, Diacetyl~1 kg in 6 hours
2Haloform ReactionDiketoneMultigram scale
3FunctionalizationVarious reagents (e.g., amines, alcohols)Varies

This method allows for rapid production of the compound and its derivatives, making it suitable for large-scale applications in medicinal chemistry .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic properties, including:

  • Enzyme Inhibition : Several studies have explored its role as an inhibitor for specific enzymes, enhancing drug efficacy .
  • Bioisosteric Replacement : The compound has been used to replace phenyl groups in drug candidates to improve pharmacokinetic properties without compromising biological activity .

Case Study : Pfizer's development of a γ-secretase inhibitor illustrates the successful application of bicyclic compounds in drug design. By substituting a benzene ring with a bicyclo[1.1.1]pentane structure, they achieved improved solubility and metabolic stability .

Biochemical Research

In biochemical studies, this compound and its derivatives are utilized as probes to investigate enzyme mechanisms and protein interactions due to their unique structural features that enhance binding affinity .

Material Science

The compound is also being explored for its potential in developing new materials with enhanced properties such as thermal stability and solubility. Its three-dimensional structure can lead to innovative applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the activity of enzymes or other proteins. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules with specific properties .

Biological Activity

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core with an ethynyl group at the 3-position and a carboxylic acid group at the 1-position. This unique arrangement contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₆O₂
Molecular Weight126.12 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its interaction with specific enzymes and proteins. The rigid bicyclo structure enhances binding affinity, while the ethynyl group allows for diverse chemical transformations that can modulate biological pathways.

Case Studies

  • Enzyme Inhibition : Research indicates that derivatives of this compound may serve as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
  • Biochemical Probes : Its derivatives are being explored as biochemical probes to study cellular processes, particularly in the context of drug discovery and development.

Table 2: Summary of Biological Activities

ActivityFindings
Enzyme InhibitionPotential inhibitors identified
Anticancer EffectsCytotoxicity observed in studies
Biochemical ProbesApplications in drug discovery

Synthetic Routes

The synthesis of this compound typically involves photochemical reactions, allowing for efficient construction of the bicyclic core. Notably, flow photochemical methods have been developed to produce this compound on a larger scale.

Research Applications

The compound serves as a valuable building block in medicinal chemistry, facilitating the synthesis of more complex molecules with potential therapeutic properties.

Table 3: Synthetic Methods Overview

MethodDescription
Photochemical AdditionEfficient construction of BCP core
Haloform ReactionUsed for functionalization

Q & A

Basic: What synthetic methodologies are available for preparing 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid?

The synthesis typically involves functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A photochemical approach using [1.1.1]propellane as a precursor can generate BCP intermediates (e.g., 1,3-diacetyl-BCP), which are hydrolyzed to dicarboxylic acids . Ethynylation may proceed via decarboxylative coupling under photoredox conditions (e.g., Cu/Ir dual catalysis) using alkynyl nucleophiles, as demonstrated for similar BCP derivatives . Radical-based strategies, such as hydroalkynylation of BCP precursors, could also be adapted .

Basic: How can the acidity of this compound be experimentally determined and rationalized?

The acidity (pKa) is influenced by the inductive effects of substituents. For BCP carboxylic acids, pKa values are measured via UV-Vis titration in aqueous-organic solvents or calculated using isodesmic reactions at the PBE0/6-31++G(d,p) level . The ethynyl group’s electron-withdrawing effect lowers the pKa compared to unsubstituted BCP-carboxylic acids (e.g., 3-methoxycarbonyl-BCP-carboxylic acid has pKa ≈ 2.8) .

Advanced: What challenges arise in cross-coupling reactions of 3-ethynyl-BCP-carboxylic acid derivatives, and how can they be mitigated?

BCP-boronic esters (e.g., Bpin-substituted) often fail in Suzuki-Miyaura couplings due to steric hindrance and poor transmetallation. Alternative strategies include using BCP-BF₃K salts under Ni/Ir dual catalysis or decarboxylative coupling with (hetero)arenes . For ethynyl-BCP systems, steric constraints may require optimized ligands (e.g., bulky phosphines) or elevated temperatures .

Advanced: How can researchers resolve contradictions in reactivity data for BCP-carboxylic acid derivatives?

Discrepancies (e.g., low conversion in decarboxylative couplings) may stem from steric hindrance, competing side reactions (protodehalogenation), or catalyst mismatch. Systematic screening of photoredox catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ vs. [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆) and reaction stoichiometry is critical . LC-MS or UPLC-TOF analysis helps identify byproducts (e.g., hydroxylated intermediates) .

Advanced: What mechanistic insights guide the functionalization of 3-ethynyl-BCP-carboxylic acid?

Single-electron transfer (SET) pathways dominate photoredox decarboxylative couplings. For example, Cu-catalyzed reactions with N-nucleophiles proceed via radical intermediates generated from carboxylate oxidation . Substituent effects on bridgehead reactivity can be modeled using quantum theory of atoms in molecules (QTAIM), which links electron density distribution to bond polarization .

Advanced: How is 3-ethynyl-BCP-carboxylic acid utilized in medicinal chemistry and protein targeting?

BCP cores serve as bioisosteres for aryl rings due to their rigidity and comparable spatial occupancy. For example, BCP-carboxylic acids are incorporated into peptides via solid-phase synthesis or conjugated to DNA-encoded libraries for protein interaction studies . In targeted drug delivery, tert-butyloxycarbonyl (Boc)-protected derivatives enable controlled release under acidic conditions .

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